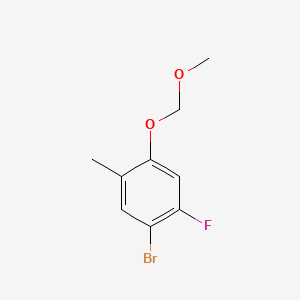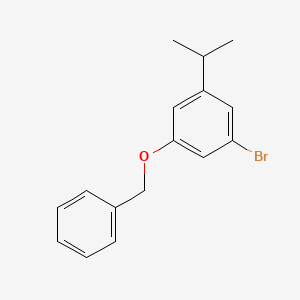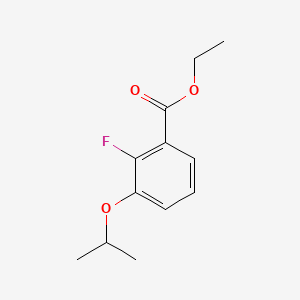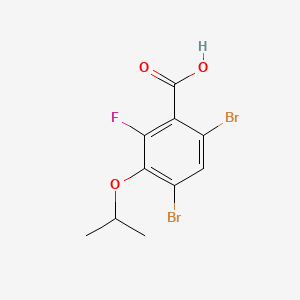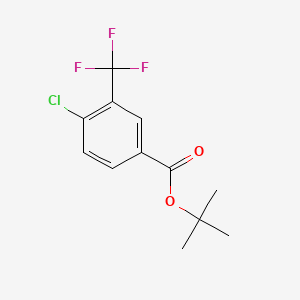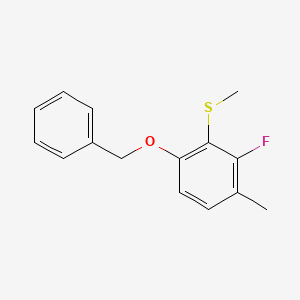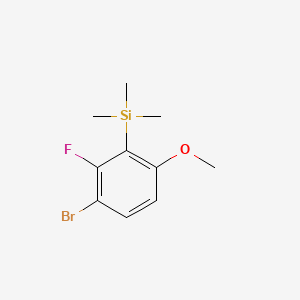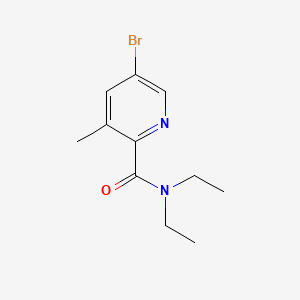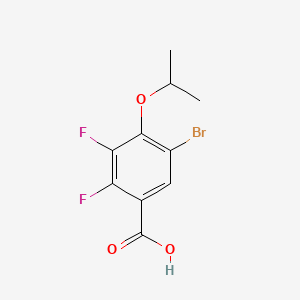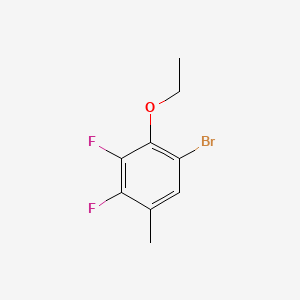
1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene is a chemical compound with the CAS Number: 2586127-24-2 . It has a molecular weight of 251.07 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrF2O/c1-3-13-9-6 (10)4-5 (2)7 (11)8 (9)12/h4H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, ethoxy, difluoro, and methyl groups on the benzene ring.Chemical Reactions Analysis
While specific reactions involving this compound are not available, reactions at the benzylic position are common in organic chemistry. These can include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 251.07 . The InChI code provides additional information about its molecular structure .Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a series of steps. The process begins with oxidative addition , where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This is followed by transmetalation , where the organic groups are transferred from boron to palladium . These interactions result in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds.
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for creating carbon-carbon bonds, an essential process in organic chemistry . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This can be used in the creation of a wide range of products, from pharmaceuticals to polymers.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a catalyst (such as palladium in the case of Suzuki–Miyaura coupling ), and the concentration of the compound and other reactants.
Propiedades
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-3-13-9-6(10)4-5(2)7(11)8(9)12/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBZYOOLOOIXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

